Product packaging for C.I.Acid Yellow 75(Cat. No.:CAS No. 12239-16-6)

C.I.Acid Yellow 75

Cat. No.: B1171887
CAS No.: 12239-16-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing C.I. Acid Yellow 75 within Industrial and Environmental Chemistry

In industrial chemistry, C.I. Acid Yellow 75 is valued for its application in the textile industry, where it is used to impart a yellow color to fibers like wool, silk, and nylon. ontosight.ai Azo dyes, including Acid Yellow 75, are the largest group of organic colorants, accounting for up to 70% of all organic dyes produced globally. cdnsciencepub.com Their success is attributed to simple synthesis procedures, structural diversity, and high-intensity coloration. cdnsciencepub.com Beyond textiles, these dyes are used in sectors such as paper, leather, and inks. ontosight.aiscribd.com

From an environmental chemistry perspective, the prevalence of azo dyes like C.I. Acid Yellow 75 in industrial effluents is a significant concern. cdnsciencepub.com The complex aromatic structure of these compounds makes them recalcitrant, meaning they resist degradation in natural environments. cdnsciencepub.comnih.gov Their presence in water bodies is problematic due to their stability and the potential for the reductive cleavage of the azo bond (–N=N–), which can form potentially harmful aromatic amines. cdnsciencepub.com Consequently, the removal and treatment of these dyes from wastewater present a considerable challenge. researchgate.net

Table 1: Chemical Properties of C.I. Acid Yellow 75 (Note: Data for C.I. Acid Yellow 75 is sparse; related pigment/acid yellow data is provided for context.)

Property Value
Chemical Formula C18H17ClN4O5 chembk.com
Molar Mass 404.8 g/mol chembk.com
Appearance Orange powder (for related Acid Yellow 23) europa.eu
Water Solubility Soluble (for related Acid Yellow 23) europa.eu
Classification Monoazo Dye ojp.gov

Evolution of Research Trajectories Pertaining to C.I. Acid Yellow 75

The scientific focus on C.I. Acid Yellow 75 and similar azo dyes has shifted significantly over time. Initial research, dating back to the discovery of azo dyes in the 1800s, was centered on their synthesis and industrial application. youtube.com Early investigations would have concentrated on optimizing manufacturing processes and evaluating properties such as color fastness and dyeing efficiency for textiles. cdnsciencepub.comyoutube.com

As environmental regulations and awareness became more prominent, research trajectories evolved to address the ecological impact of these dyes. cdnsciencepub.comnih.gov A substantial body of modern research is dedicated to the degradation and removal of azo dyes from industrial wastewater. researchgate.net This has spurred investigations into innovative remediation techniques, moving beyond conventional biological treatments which are often ineffective against these recalcitrant compounds. cdnsciencepub.com

Current research is increasingly focused on the mechanisms of dye degradation. cdnsciencepub.com Scientists are exploring advanced oxidation processes (AOPs) and specialized biological treatments to achieve complete mineralization of the dye into non-toxic substances like carbon dioxide and water. cdnsciencepub.commdpi.com These studies often involve detailed analysis of degradation pathways and the intermediate products formed during treatment. neptjournal.com

Methodological Frameworks in C.I. Acid Yellow 75 Investigations

The study of C.I. Acid Yellow 75 and its environmental remediation involves a diverse array of scientific methods and technologies. These frameworks are essential for quantifying the dye, identifying its breakdown products, and evaluating the effectiveness of treatment processes.

Key methodological approaches include:

Spectrophotometry: UV-Visible spectrophotometry is a primary tool for measuring the concentration of the dye in aqueous solutions. The decolorization of the dye during treatment is tracked by monitoring the absorbance at its maximum wavelength (λmax). mdpi.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are crucial for separating the dye from its various degradation byproducts. fda.gov When combined with mass spectrometry (LC-MS), it allows for the identification and structural elucidation of these intermediate compounds.

Degradation and Treatment Studies: Research into removing azo dyes from water employs various experimental setups. Fenton and photo-Fenton processes, which use iron salts and hydrogen peroxide to generate highly reactive hydroxyl radicals, are commonly studied for their effectiveness in degrading dyes. neptjournal.comekb.eg Parameters such as pH, temperature, and reagent concentrations are optimized to maximize degradation efficiency. mdpi.comneptjournal.comacs.org Adsorption is another widely studied method, utilizing materials like activated carbon, zeolites, and various biomass-based adsorbents to bind the dye molecules and remove them from the solution. frontiersin.orgiwaponline.com

Computational Modeling: Theoretical investigations using methods like Density Functional Theory (DFT) are employed to study the electronic and structural properties of dye molecules. chalcogen.ro This computational approach helps in understanding the mechanisms of charge transfer and predicting the efficiency of dyes in applications like dye-sensitized solar cells, and can also provide insights into degradation pathways. chalcogen.ro

Table 2: Common Analytical and Treatment Methodologies in Azo Dye Research

Methodology Application in C.I. Acid Yellow 75 Research Key Findings/Parameters Measured
UV-Visible Spectrophotometry Quantifying dye concentration and decolorization efficiency. Absorbance at λmax, % degradation over time. mdpi.com
High-Performance Liquid Chromatography (HPLC) Separating dye from degradation intermediates. Identification and quantification of parent dye and byproducts. fda.gov
Fenton/Photo-Fenton Oxidation Degrading the dye molecule in wastewater. Optimal pH (often acidic), H₂O₂/Fe²⁺ ratio, degradation kinetics. mdpi.comneptjournal.com
Adsorption Removing dye from solution using solid materials. Adsorption capacity, isotherm models (e.g., Langmuir), kinetic models. frontiersin.orgiwaponline.com
Computational Chemistry (e.g., DFT) Modeling molecular structure and electronic properties. HOMO/LUMO energy levels, charge transfer mechanisms. chalcogen.ro

Properties

CAS No.

12239-16-6

Molecular Formula

GaTe2-

Synonyms

C.I.Acid Yellow 75

Origin of Product

United States

Advanced Analytical Methodologies for C.i. Acid Yellow 75

Spectrophotometric and Chromatographic Techniques in C.I. Acid Yellow 75 Analysis

Spectrophotometric and chromatographic methods are foundational in the analysis of synthetic dyes. Techniques like UV-Vis spectrophotometry are used to confirm the maximum absorption wavelength (λmax) and to monitor the degradation of dyes. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely employed for their precision and ability to separate individual colorants effectively. mdpi.comoup.com

These methods often involve a separation step based on the interaction between the analyte, a stationary phase, and a mobile phase, which is dependent on properties like polarity. mdpi.com For instance, reversed-phase liquid chromatography (RP-LC) with C18 and C30 columns is popular for achieving excellent resolution of colorants. mdpi.com The choice of mobile phases, often a combination of solvents like acetonitrile (B52724) and water, is critical and depends on the solubility and polarity of the dyes being analyzed. mdpi.comfda.gov

Development of Hyphenated Techniques for Trace Analysis

To enhance the capabilities of traditional chromatographic methods, hyphenated techniques have been developed. These approaches couple a separation technique with a sensitive detection method, providing a powerful tool for the analysis of complex mixtures in a short time. researchgate.net The most common hyphenated techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a widely used technique for the identification and quantification of dyes. researchgate.netrsc.org It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the structural characterization and identification of novel derivatives and isomeric forms. mdpi.com

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) : This technique is frequently used for the simultaneous determination of mixtures of dyes. mdpi.com The DAD detector can acquire spectra across a range of wavelengths, providing additional information for compound identification. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : This method offers high separation efficiency and is suitable for the analysis of charged species like acid dyes. researchgate.net

These hyphenated techniques have revolutionized the analysis of phytochemicals and other complex samples, offering shorter analysis times, higher automation, and better reproducibility. ijpsr.com

Optimization of Extraction and Preconcentration Protocols

Effective sample preparation is crucial for accurate analysis, especially when dealing with trace amounts of analytes in complex matrices. nih.gov Various extraction and preconcentration techniques have been optimized for dye analysis.

Solid-Phase Extraction (SPE) : This is a well-established method for preconcentrating trace analytes. mdpi.com It involves passing a liquid sample through a solid adsorbent that retains the target analyte, which can then be eluted with a small volume of solvent. mdpi.com Different types of SPE columns, such as cation-exchange, silica (B1680970) gel, and hydrophilic-lipophilic balanced columns, are used depending on the properties of the dye and the sample matrix. fda.gov

Cloud Point Extraction (CPE) : This is an environmentally friendly extraction and pre-concentration method that uses non-ionic surfactants. thermofisher.com The sample is heated, causing the surfactant to form a separate phase that extracts the analyte. thermofisher.com

Magnetic Textile Solid-Phase Extraction (MTSPE) : This novel technique uses magnetically modified textiles to preconcentrate target compounds from large volumes of water samples. researchgate.net The adsorbed analytes can be eluted for subsequent analysis or quantified directly on the textile using image analysis for colored compounds. researchgate.net

The optimization of extraction parameters such as solvent composition, temperature, and pH is critical to maximize the recovery of the target dye. researchgate.net For example, a study on the extraction of dyes from threads involved using 2M trifluoroacetic acid at 60°C with constant agitation. mfa.org

Electrochemical Sensing Platforms for C.I. Acid Yellow 75 Detection

Electrochemical sensors offer a simple, inexpensive, and portable alternative to traditional analytical methods. nih.gov They work by applying an electrical potential to an electrode and measuring the resulting current from the oxidation or reduction of the target analyte. mdpi.com

Design and Characterization of Novel Electrode Materials

The performance of an electrochemical sensor is highly dependent on the electrode material. researchgate.net Researchers are continuously developing novel electrode materials to improve sensitivity and selectivity.

Modified Electrodes : The working electrode, which can be made of materials like platinum, gold, or glassy carbon, is often modified to enhance its electro-catalytic activity. nih.gov Modifications can be done using techniques like electro-deposition, drop casting, or dipping. nih.gov

Nanomaterials : Nanomaterials such as metal nanoparticles (NPs), carbon nanotubes (CNTs), and graphene have been widely used to modify electrodes due to their excellent electrical and mechanical properties and high surface area. nih.govmdpi.com For instance, gold nanoparticles (AuNPs) can facilitate electron transfer, while multi-walled carbon nanotubes (MWCNTs) offer excellent electronic and antifouling characteristics. mdpi.comacs.org

Conducting Polymers : Conducting polymers are used as electrode modifiers due to their high conductivity, low cost, and easy polymerization. nih.gov They can enhance electron transport at the electrode surface. nih.gov

Ion-Imprinted Polymers (IIPs) : These polymers are created with specific recognition sites for the target analyte, leading to highly selective sensors. mdpi.com

The characterization of these novel electrode materials is typically performed using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD) to analyze their morphology and structure. researchgate.net

Voltammetric and Amperometric Methodologies

Various voltammetric and amperometric techniques are employed for the detection of dyes. rsc.org These methods are popular due to their high sensitivity, fast analysis times, and low detection limits. rsc.org

Cyclic Voltammetry (CV) : This technique involves scanning the potential in both forward and reverse directions to study the redox behavior of the analyte. libretexts.org

Differential Pulse Voltammetry (DPV) : DPV is a highly sensitive technique that provides enhanced resolution, making it suitable for trace analysis. acs.orgresearchgate.net

Linear Sweep Voltammetry (LSV) : In LSV, the potential is scanned linearly with time. brieflands.com

Amperometry : This method involves measuring the current at a fixed potential and is known for its excellent sensitivity. researchgate.net

The optimization of experimental parameters such as pH, supporting electrolyte, and accumulation time is crucial for achieving the best sensor response. mdpi.commdpi.com

Table 1: Comparison of Electrochemical Detection Methods for Dyes

TechniquePrincipleAdvantages
Cyclic Voltammetry (CV) Potential is scanned in both forward and reverse directions. libretexts.orgProvides information on redox mechanisms. libretexts.org
Differential Pulse Voltammetry (DPV) Pulses of potential are superimposed on a linear potential ramp. acs.orgHigh sensitivity and good resolution. acs.org
Linear Sweep Voltammetry (LSV) Potential is scanned linearly with time. brieflands.comSimple and fast. brieflands.com
Amperometry Current is measured at a constant potential. researchgate.netHigh sensitivity and rapid response. rsc.org

Emerging Biosensors and Chemosensors for C.I. Acid Yellow 75

Emerging sensor technologies are focusing on the development of highly specific and sensitive biosensors and chemosensors.

Biosensors : These devices incorporate biological components, such as enzymes or antibodies, for molecular recognition. mdpi.com This provides superior sensitivity and specificity compared to traditional sensors. mdpi.com For example, enzyme-based biosensors can detect specific analytes with high accuracy. mdpi.com

Chemosensors : Chemosensors utilize a chemical receptor coupled to a transducer to produce a signal in response to the binding of an analyte. acs.org They are attractive for their potential for selective, sensitive, cheap, and real-time analysis. rsc.org Fluorescent and colorimetric chemosensors are particularly promising. rsc.org Supramolecular chemosensors, which rely on non-covalent interactions for molecular recognition, offer advantages such as low production costs and fast kinetics. nih.gov

The development of these advanced sensors holds great promise for the future of chemical analysis, enabling rapid and on-site detection of compounds like C.I. Acid Yellow 75 in various applications.

Enzyme-Based Recognition Systems

Enzyme-based biosensors are analytical devices that utilize the specific catalytic activity of an enzyme for the detection of a target analyte. mdpi.com These biosensors can be designed to produce electrochemical or optical signals upon the interaction of the enzyme with the substrate. psu.edu For the detection of azo dyes like C.I. Acid Yellow 75, enzymes such as laccase and tyrosinase have shown considerable potential. sci-hub.semdpi.com

Laccases (benzenediol:oxygen oxidoreductase; E.C. 1.10.3.2) are multi-copper-containing enzymes that can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. mdpi.comresearchgate.net The catalytic activity of laccase involves the reduction of molecular oxygen to water, making it a suitable candidate for biosensors that monitor oxygen consumption or the generation of an electrochemical signal from the oxidized product. abap.co.in Laccase-based biosensors have been successfully developed for the detection of various phenolic azo dyes and other synthetic dyes. abap.co.inmdpi.com For instance, a laccase biosensor was developed for the analysis of the azo dye tartrazine, demonstrating a linear response in the micromolar range and a low detection limit. mdpi.com The immobilization of laccase on various materials, such as functionalized microspheres or nanocomposites, is a critical step in the fabrication of these biosensors, as it significantly influences their stability and sensitivity. mdpi.commdpi.com

Tyrosinase is another enzyme that has been explored for the development of biosensors for phenolic compounds and azo dyes. sci-hub.se This enzyme catalyzes the oxidation of monophenols and o-diphenols to their corresponding quinones. nih.gov The decolorization and detoxification of certain azo dyes have been attributed to tyrosinase activity. sci-hub.se While some azo dyes can inhibit tyrosinase activity, this inhibition can also be harnessed to develop biosensors. sci-hub.seacs.org The integration of nanomaterials with tyrosinase has been shown to enhance the performance of these biosensors, improving their detection limits and sensitivity. sci-hub.se

The development of enzyme-based biosensors for specific azo dyes often involves optimizing several parameters, including pH, enzyme loading, and the choice of immobilization matrix, to achieve the desired analytical performance. mdpi.comabap.co.in

Aptameric and Molecularly Imprinted Polymer (MIP) Strategies

Beyond traditional enzyme-based systems, aptamers and molecularly imprinted polymers (MIPs) represent a new frontier in the development of highly selective recognition elements for analytical applications. researchgate.netacs.org

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. researchgate.netthno.org Often referred to as "chemical antibodies," aptamers are generated through an in vitro selection process called Systematic Evolution of Ligands by EXponential Enrichment (SELEX). researchgate.netsci-hub.se This technology allows for the development of aptamers for a wide range of targets, from small molecules to whole cells. thno.org Aptamer-based biosensors, or "aptasensors," have been developed for various analytes, including proteins and small organic molecules. researchgate.netmdpi.com The binding of the target molecule to the aptamer can induce a conformational change, which can be translated into a detectable signal, often through optical or electrochemical means. researchgate.netmdpi.com While the development of a specific aptamer for C.I. Acid Yellow 75 is a subject of ongoing research, the principles of aptamer selection and sensor design hold significant promise for its future detection.

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. acs.orgicrc.ac.ir The process of creating MIPs involves polymerizing functional and cross-linking monomers in the presence of the target analyte (the template). hnu.edu.cn Subsequent removal of the template leaves behind specific cavities that can selectively rebind the target molecule from a complex sample matrix. hnu.edu.cn This "molecular lock-key" mechanism provides MIPs with high selectivity, comparable to that of biological receptors. icrc.ac.ir

MIPs have been successfully applied in various analytical fields, including solid-phase extraction, chromatography, and sensor development. hnu.edu.cnresearchgate.net For the detection of dyes, MIP-based sensors have demonstrated remarkable selectivity, even in the presence of structurally similar compounds. mdpi.com Researchers have developed MIP-based electrochemical and optical sensors for various dyes, achieving low detection limits and good performance in real samples. mdpi.comsciforum.net The synthesis of MIPs for azo dyes often involves selecting appropriate functional monomers that can interact with the functional groups of the dye molecule. d-nb.info The performance of MIP-based systems can be further enhanced by combining them with nanomaterials or developing them in different formats, such as thin films or nanoparticles. mdpi.comsciforum.net

Table of Research Findings for Advanced Analytical Methodologies

Analytical StrategyTarget Analyte (Example)Key FindingsReference
Enzyme-Based
Laccase BiosensorTartrazine (Azo Dye)Linear range: 0.2 to 14 µM; Detection limit: 0.04 µM. mdpi.com Stable for up to 30 days. mdpi.com mdpi.com
Laccase BiosensorSunset YellowLinear range: 0.08 to 10.00 µM; Detection limit: 0.02 µM. mdpi.com Retained 92.8% activity after 7 days. mdpi.com mdpi.com
Tyrosinase BiosensorAtrazineDetection limit of 0.1 part-per-trillion (ppt). acs.org Wide detection range from 0.2 ppt (B1677978) to 2 part-per-billion (ppb). acs.org acs.org
Aptamer-Based
AptasensorThrombinAptamer/antibody sandwich LFA for specific detection. thno.org
AptasensorGeneral Small MoleculesCan be designed for high sensitivity and selectivity. researchgate.net researchgate.net
MIP-Based
MIP Electrochemical SensorFood Yellow 3Detection limit of 5.0 nM. mdpi.com Linear range from 0.05 to 100 µM. mdpi.com mdpi.com
MIP Fluorescent SensorBasic Red 9 (Azo Dye)Achieved a limit of detection at a few-ppb level. sciforum.net Reusable fluorescent fabric-based sensor. sciforum.net sciforum.net
MIP for Solid-Phase ExtractionMetanil YellowHigh selective recognition ability in dye mixture solutions. researchgate.net

Interfacial Mechanisms and Sorption Dynamics of C.i. Acid Yellow 75

Adsorption Isotherms and Kinetic Modeling for C.I. Acid Yellow 75 Removal

The study of adsorption isotherms and kinetic models provides valuable insights into the efficiency and mechanisms of dye removal from wastewater.

Empirical and Mechanistic Adsorption Models

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye adsorbed onto a solid surface and the concentration of the dye in the liquid phase. mdpi.com Several models are used to analyze this relationship, with the Langmuir and Freundlich models being the most common. mdpi.comscirp.org

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. pjoes.comnih.gov It is often indicative of a chemical adsorption process. jmaterenvironsci.com Studies on various acid dyes have shown that the Langmuir model can provide a good fit for the experimental data, suggesting monolayer coverage. mdpi.comnih.govscirp.orgresearchgate.net For instance, the adsorption of Acid Yellow 11 onto activated carbon prepared from pea peels showed a maximum monolayer adsorption capacity (Qm) of 515.46 mg/g, with a high correlation coefficient (R² = 0.992) for the Langmuir model. nih.gov

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. scirp.orgjmaterenvironsci.comresearchgate.net This model is often associated with physical adsorption. jmaterenvironsci.com In some cases, the Freundlich model provides a better fit than the Langmuir model, indicating that the adsorption process is not limited to a single layer. jmaterenvironsci.comresearchgate.net The Freundlich constant 'n' is an indicator of adsorption favorability; a value between 2 and 10 suggests good adsorption. scirp.orgresearchgate.net

Other models like the Tempkin isotherm and the Dubinin-Radushkevich (D-R) isotherm are also employed to understand the adsorption process further. The Tempkin model considers the adsorbent-adsorbate interactions, while the D-R isotherm helps to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. gnest.orgnih.gov

Table 1: Comparison of Adsorption Isotherm Models for Acid Dyes

Isotherm ModelKey AssumptionsInformation ProvidedApplicability to Acid Dyes
Langmuir Monolayer adsorption on a homogeneous surface with a finite number of identical sites. pjoes.comnih.govMaximum monolayer adsorption capacity (Qm) and affinity of adsorption sites (KL). nih.govOften provides a good fit, suggesting chemisorption or monolayer coverage. mdpi.comscirp.orgresearchgate.net
Freundlich Multilayer adsorption on a heterogeneous surface. scirp.orgjmaterenvironsci.comresearchgate.netAdsorption capacity (KF) and adsorption intensity (n). scirp.orgApplicable when multilayer adsorption or heterogeneous surfaces are involved. jmaterenvironsci.comresearchgate.net
Tempkin Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption. nih.govHeat of adsorption and adsorbent-adsorbate interaction constant. nih.govProvides insights into the heat of adsorption during the process.
Dubinin-Radushkevich Adsorption follows a pore-filling mechanism. nih.govMean free energy of adsorption (E), which helps differentiate between physical (<8 kJ/mol) and chemical (8-16 kJ/mol) adsorption. gnest.orgresearchgate.netUseful for determining the nature of the adsorption process. gnest.org

Rate-Limiting Step Analysis in Sorption Processes

Kinetic modeling is essential for understanding the rate of dye adsorption and identifying the rate-limiting step of the process. sphinxsai.com The most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models. jmaterenvironsci.comresearchgate.net

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. jelsciences.com However, numerous studies on acid dye adsorption have found that the pseudo-second-order model provides a better fit for the experimental data. mdpi.comjmaterenvironsci.comscirp.orgsphinxsai.comnanoient.orgrsdjournal.orgresearchgate.net This model suggests that the rate-limiting step may be chemical adsorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. jmaterenvironsci.comresearchgate.net A high correlation coefficient (R² > 0.99) for the pseudo-second-order model is often reported, supporting its applicability. jmaterenvironsci.comresearchgate.net

To further investigate the diffusion mechanism, the intraparticle diffusion model is often applied. scirp.orgsphinxsai.com This model helps to determine if the transport of the dye from the solution into the pores of the adsorbent is the rate-limiting step. sphinxsai.com A plot of the amount of dye adsorbed (qt) versus the square root of time (t1/2) can reveal the involvement of intraparticle diffusion. sphinxsai.com If the plot is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. scirp.org However, often the plots show multiple linear stages, indicating that the adsorption process is complex and that intraparticle diffusion is not the only rate-controlling step. scirp.org The initial rapid adsorption phase is often attributed to external surface adsorption or boundary layer diffusion. scirp.org

Table 2: Kinetic Models for C.I. Acid Yellow 75 Adsorption

Kinetic ModelDescriptionKey ParameterCommon Findings for Acid Dyes
Pseudo-First-Order Assumes the rate of adsorption is proportional to the number of unoccupied sites. jelsciences.comRate constant (k1)Generally does not fit the experimental data as well as the pseudo-second-order model. researchgate.net
Pseudo-Second-Order Assumes the rate-limiting step is chemisorption. jmaterenvironsci.comresearchgate.netRate constant (k2)Frequently provides the best fit, suggesting chemisorption is a key mechanism. mdpi.comscirp.orgsphinxsai.comnanoient.orgrsdjournal.orgresearchgate.net
Intraparticle Diffusion Describes the transport of adsorbate within the pores of the adsorbent. scirp.orgsphinxsai.comIntraparticle diffusion rate constant (kid)Often involved but not the sole rate-limiting step; multi-stage diffusion is common. scirp.org
Elovich Describes chemical adsorption on heterogeneous surfaces. deswater.comInitial adsorption rate (α) and desorption constant (β)Can be applicable, indicating a chemisorption mechanism. deswater.com

Thermodynamic Aspects of C.I. Acid Yellow 75 Adsorption

Thermodynamic parameters provide crucial information about the spontaneity, feasibility, and nature of the adsorption process.

Enthalpy, Entropy, and Gibbs Free Energy Changes

The key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated to evaluate the nature of the adsorption process. scirp.org

Gibbs Free Energy (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous and feasible. gnest.orgresearcher.lifeeeer.orgeeer.orgnih.gov The magnitude of ΔG° can also suggest the type of adsorption: values between -20 and 0 kJ/mol are typically associated with physisorption, while values between -80 and -400 kJ/mol suggest chemisorption. nih.gov

Enthalpy (ΔH°) : The sign of ΔH° indicates whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). researcher.life An endothermic process is favored at higher temperatures, while an exothermic process is favored at lower temperatures. sphinxsai.comscirp.org Several studies on acid dye adsorption have reported positive ΔH° values, indicating an endothermic process. scirp.orgnih.govresearcher.life

Entropy (ΔS°) : A positive ΔS° suggests an increase in randomness at the solid-liquid interface during the adsorption process. scirp.orgnih.gov This can occur due to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed.

Table 3: Thermodynamic Parameters for Acid Dye Adsorption

ParameterSymbolIndicationTypical Findings for Acid Dyes
Gibbs Free Energy ΔG°Spontaneity of the process (negative value indicates spontaneity). gnest.orgresearcher.lifeeeer.orgeeer.orgnih.govOften negative, confirming the spontaneous nature of adsorption. researcher.lifenih.gov
Enthalpy ΔH°Nature of the process (positive for endothermic, negative for exothermic). researcher.lifeFrequently positive, indicating an endothermic process favored by higher temperatures. scirp.orgnih.govresearcher.life
Entropy ΔS°Change in randomness at the solid-liquid interface (positive for increased randomness). scirp.orgnih.govOften positive, suggesting increased disorder at the interface. scirp.orgnih.gov

Influence of Environmental Parameters on Adsorption Thermodynamics

Environmental factors such as pH and temperature significantly influence the thermodynamics of adsorption.

Effect of pH : The pH of the solution is a critical parameter affecting the surface charge of the adsorbent and the degree of ionization of the dye molecules. researchgate.netmdpi.com For acid dyes, which are anionic, a lower pH (acidic conditions) generally enhances adsorption. scirp.orgnih.govnanoient.orgrsdjournal.orgresearchgate.netufsm.brscholarsresearchlibrary.com At low pH, the adsorbent surface becomes more positively charged due to the protonation of functional groups, which promotes the electrostatic attraction of the anionic dye molecules. researchgate.netmdpi.comufsm.br As the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in adsorption. nanoient.org

Effect of Temperature : Temperature can affect the adsorption capacity in different ways depending on whether the process is endothermic or exothermic. For endothermic processes, an increase in temperature generally leads to an increase in adsorption capacity. sphinxsai.comresearchgate.net This is because higher temperatures provide the necessary activation energy for the dye molecules to overcome the energy barrier and bind to the adsorbent surface. researchgate.net Conversely, for exothermic processes, an increase in temperature would decrease the adsorption capacity. scirp.org

Surface Interactions and Binding Mechanisms of C.I. Acid Yellow 75

The binding of C.I. Acid Yellow 75 and similar acid dyes to an adsorbent surface is a complex process involving various types of interactions. The specific mechanism depends on the chemical structures of both the dye and the adsorbent. mdpi.com

The primary driving forces for adsorption can include:

Electrostatic Interactions : As mentioned, the electrostatic attraction between the negatively charged anionic dye molecules (containing sulfonate groups, -SO₃⁻) and a positively charged adsorbent surface at low pH is a major binding mechanism. scirp.orgresearchgate.netmdpi.comufsm.brksbm.or.kr

Hydrogen Bonding : Functional groups on the adsorbent surface, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can form hydrogen bonds with the nitrogen and oxygen atoms in the dye molecule. ksbm.or.kr

Chemisorption : In some cases, stronger chemical bonds may form between the dye and the adsorbent, leading to a more irreversible adsorption process. jmaterenvironsci.comresearchgate.netksbm.or.kr This can involve the formation of coordinate bonds between the metal ions on an adsorbent's surface and the functional groups of the dye. acs.org

Techniques like Fourier-transform infrared spectroscopy (FTIR) are often used to identify the functional groups on the adsorbent surface and to understand how they interact with the dye molecules after adsorption. mdpi.com Changes in the positions and intensities of characteristic peaks in the FTIR spectrum can confirm the involvement of specific functional groups in the binding process.

Electrostatic and Hydrogen Bonding Contributions

Electrostatic attraction is a principal driving force in the adsorption of anionic dyes such as C.I. Acid Yellow 75. semanticscholar.org This interaction is heavily dependent on the surface charge of the adsorbent and the pH of the solution. researchgate.net In acidic conditions (low pH), the surface of many adsorbent materials becomes protonated, acquiring a net positive charge. This positively charged surface then strongly attracts the anionic sulfonate groups (–SO₃⁻) present in the acid dye molecule, leading to significant adsorption. rsc.org Conversely, in alkaline conditions (high pH), the adsorbent surface tends to be negatively charged, causing electrostatic repulsion with the anionic dye molecules and thereby reducing adsorption efficiency. rsc.org

Hydrogen bonding also plays a significant role. researchgate.net This occurs when hydrogen atoms in the dye molecule or on the adsorbent surface are bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine. For instance, hydrogen bonds can form between the hydroxyl (–OH) or amino (–NH₂) groups on an adsorbent's surface and the nitrogen or oxygen atoms within the structure of C.I. Acid Yellow 75. researchtrends.netmdpi.comhilarispublisher.com The presence of polar functional groups on both the dye and the sorbent material facilitates these interactions. researchtrends.net

Van der Waals Forces and Hydrophobic Interactions

Hydrophobic interactions describe the tendency of nonpolar substances to aggregate in an aqueous solution to exclude water molecules. The aromatic rings that form the core of the C.I. Acid Yellow 75 molecule are hydrophobic. These nonpolar regions of the dye can be "pushed" out of the polar water phase and onto the nonpolar or less polar sites of an adsorbent. This type of interaction is a significant contributor to the adsorption of organic dyes onto materials like activated carbon or polymeric resins. semanticscholar.orgresearchgate.net In some cases, van der Waals forces between the dye's hydrocarbon structure and an aliphatic resin matrix can enhance sorption. mdpi.com

Development of Advanced Sorbent Materials for C.I. Acid Yellow 75

To effectively remove acid dyes like C.I. Acid Yellow 75, research has focused on developing advanced adsorbent materials with high capacity, selectivity, and reusability. mdpi.com These materials often feature high surface areas, specific functional groups, and tailored structural properties.

Nanomaterial-Based Adsorbents

Nanomaterials are at the forefront of adsorbent development due to their exceptionally high surface-area-to-volume ratio, which provides a greater number of active sites for dye adsorption. iaamonline.orgmdpi.com Various nanomaterials have shown potential for removing acid dyes from water.

Metal Oxide Nanoparticles: Nanosized metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron oxides (e.g., Fe₃O₄) offer high surface reactivity and affinity for dye molecules. iaamonline.org For instance, nanosized silica-titanium oxide has been investigated as a potential adsorbent for acid yellow dyes. acs.org

Carbon-Based Nanomaterials: Materials like carbon nanotubes (CNTs) and graphene oxide (GO) possess large surface areas and unique electronic properties, making them excellent adsorbents. mdpi.com Their surfaces can engage in π-π stacking interactions with the aromatic rings of dye molecules, in addition to other forces. mdpi.com

Polymeric Nanofibers: Electrospun nanofibers, such as those made from polyamide, create mats with high porosity and surface area, which have been successfully used for the sorption of acid dyes, including various acid yellows. google.com

Table 1: Examples of Nanomaterial Adsorbents for Acid Dyes This table is illustrative and based on data for various acid dyes, including different types of acid yellow, due to the absence of specific data for C.I. Acid Yellow 75.

Nanomaterial TypeSpecific ExampleTarget Dye(s)Key FeaturesReference
Polymeric NanofibersPolyamide 6 NanofibersAcid Yellow 42High surface area from electrospinning process. google.com
Metal Oxide NanocompositeNanosized Silica-Titanium OxideC.I. Acid Yellow 219High potential for dye removal from textile wastewater. acs.org
Iron NanoparticlesGreen Synthesized Iron NanoparticlesC.I. Acid Yellow 23Eco-friendly synthesis and effective for decolorization. jchemrev.com
Carbon-Based NanocompositeGraphene Oxide-Doped CNT MembraneAcid Blue 29High adsorption capacity driven by electrostatic and π-π interactions. mdpi.com

Composite and Hybrid Adsorbent Architectures

Composite and hybrid materials combine the advantages of two or more different components to create a superior adsorbent. mdpi.com This approach can enhance adsorption capacity, improve mechanical stability, and facilitate the separation of the adsorbent from water after treatment.

Clay-Based Composites: Natural clays (B1170129) can be modified or combined with other materials to improve their dye adsorption capabilities. Organoclays, which are clays modified with organic cations, show improved capacity for adsorbing anionic dyes. mdpi.com Composites of clay with alginate have been developed as hydrogel beads for use in continuous flow systems, targeting dyes like Acid Yellow 23. mdpi.com

Carbon-Composite Materials: Combining activated carbon with materials like silica (B1680970) or metal oxides creates adsorbents with both high porosity and specific reactive sites. mdpi.com For example, carbon-silica composites offer a robust structure for removing various dye types. mdpi.com

Cellulose-Based Composites: Cellulose, a widely available biopolymer, can be used to create composite adsorbents. A cellulose-montmorillonite composite has been reported for ion removal, and research has noted the potential of cellulose-based materials for adsorbing dyes like C.I. Acid Yellow 44. frontiersin.org

Table 2: Examples of Composite and Hybrid Adsorbents for Acid Dyes This table is illustrative and based on data for various acid dyes, including different types of acid yellow, due to the absence of specific data for C.I. Acid Yellow 75.

Composite TypeSpecific ExampleTarget Dye(s)Key FeaturesReference
Hydrogel BeadsOrganobentonite/Alginate HydrogelAcid Yellow 23Suitable for fixed-bed column applications. mdpi.com
Biopolymer CompositeCellulose-MontmorilloniteC.I. Acid Yellow 44 (mentioned in context)Combines biodegradability with high ion-exchangeability. frontiersin.org
Mixed OxideMixed Silica-Alumina OxideAcid Orange 7, Reactive Black 5Effective for various anionic dye types. umcs.pl
Clay-Carbon CompositeNatural Clay and Activated CarbonAcid Brown 75Combines low-cost materials for effective dye removal. researchgate.net

Advanced Degradation Pathways for C.i. Acid Yellow 75 Remediation

Photocatalytic Oxidation of C.I. Acid Yellow 75

Photocatalytic oxidation is a promising advanced oxidation process for the degradation of persistent organic pollutants like C.I. Acid Yellow 75. This process utilizes semiconductor materials to generate highly reactive species upon light irradiation, leading to the breakdown of complex dye molecules.

Mechanism of Semiconductor-Mediated Photocatalysis

The fundamental principle of semiconductor-mediated photocatalysis involves the generation of electron-hole pairs. acs.org When a semiconductor photocatalyst, such as titanium dioxide (TiO2), is irradiated with photons of energy equal to or greater than its bandgap, electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. acs.orgsci-hub.se

The general mechanism can be summarized by the following reactions:

Semiconductor + hν → e⁻ (CB) + h⁺ (VB)

h⁺ (VB) + Dye → Oxidation of Dye

e⁻ (CB) + O₂ → •O₂⁻

•O₂⁻ + H₂O → •OH + other reactive species

h⁺ (VB) + H₂O → •OH + H⁺

Dye + •OH → Degradation Products

Design and Optimization of Photocatalytic Reactor Systems

The design of the photocatalytic reactor is crucial for maximizing the efficiency of dye degradation. Key design considerations include maximizing light penetration, ensuring good mass transfer between the dye solution and the catalyst surface, and the effective recovery of the photocatalyst. waterandwastewater.combibliotekanauki.pl

There are two primary configurations for photocatalytic reactors:

Slurry Reactors: In these reactors, the photocatalyst is suspended as fine particles within the liquid effluent. waterandwastewater.com This configuration offers a large surface area for reaction but requires a downstream process, such as filtration or sedimentation, to separate the catalyst for reuse. waterandwastewater.com

Immobilized Reactors: To overcome the catalyst separation issue, the photocatalyst can be immobilized on a solid support. researchgate.net This can include coating the catalyst onto materials like glass beads, plastic granules, or the reactor walls themselves. researchgate.net While this simplifies catalyst recovery, it can lead to a reduction in the available active surface area and potential mass transfer limitations. bibliotekanauki.pl

Recent innovations in reactor design include the use of:

LEDs as light sources: UV-LEDs offer advantages in terms of energy efficiency and the ability to be configured in various geometries to optimize light distribution. bibliotekanauki.pl

Membrane reactors: These combine photocatalysis with membrane filtration, allowing for simultaneous degradation and separation of the treated water. waterandwastewater.com

3D-printed reactors: Advanced manufacturing techniques like 3D printing allow for the creation of complex reactor geometries, such as triply periodic minimal surfaces (TPMS), which can enhance light harvesting and fluid dynamics for improved degradation rates. acs.org

Optimization of reactor performance also involves adjusting operational parameters such as pH, initial dye concentration, catalyst loading, and light intensity. researchgate.netscirp.org

Role of Reactive Oxygen Species in Degradation

Reactive oxygen species (ROS) are the primary agents responsible for the degradation of C.I. Acid Yellow 75 in photocatalytic systems. The most significant ROS is the hydroxyl radical (•OH), which is a very powerful and non-selective oxidizing agent. acs.orgsav.sk It can attack the dye molecule at various points, leading to the cleavage of the chromophoric groups (like the azo bond, -N=N-) and the aromatic rings. tandfonline.com

Other ROS, such as the superoxide (B77818) radical anion (•O₂⁻) and hydroperoxyl radicals (•HO₂), also contribute to the degradation process, although they are generally less reactive than •OH radicals. mdpi.com The generation and reactivity of these species can be influenced by the properties of the photocatalyst and the reaction conditions. For instance, some photocatalysts, like silver phosphates, can effectively degrade dyes even without generating hydroxyl radicals, relying on the high oxidative potential of the photogenerated holes and the formation of superoxide anions. mdpi.com

The degradation pathway often involves a series of steps, starting with the initial attack by ROS, leading to the formation of various intermediate products. These intermediates are then further oxidized, ultimately leading to mineralization. researchgate.net

Electrochemical Oxidation and Reduction of C.I. Acid Yellow 75

Electrochemical methods offer another effective approach for the remediation of wastewater containing C.I. Acid Yellow 75. These techniques utilize an electric current to drive oxidation and reduction reactions that break down the dye molecules.

Direct and Indirect Electrochemical Degradation Pathways

The electrochemical degradation of organic pollutants can proceed through two main pathways:

Direct Electrochemical Oxidation: In this process, the dye molecule is directly oxidized at the anode surface. This occurs through the transfer of electrons from the dye molecule to the anode at a high potential. The effectiveness of direct oxidation is highly dependent on the anode material. deswater.com Anodes with high oxygen overvoltage, such as boron-doped diamond (BDD), are particularly effective as they generate weakly adsorbed hydroxyl radicals that can readily react with organic pollutants. acs.org

Indirect Electrochemical Oxidation: This pathway involves the in-situ generation of strong oxidizing agents in the bulk solution, which then chemically degrade the dye. deswater.com A common example is the electrochemical generation of active chlorine species (e.g., Cl₂, HOCl, OCl⁻) from chloride ions present in the wastewater. acs.orgacs.org These chlorine species are powerful bleaching agents that can effectively decolorize the effluent. acs.org Other electro-generated oxidants can include ozone and hydrogen peroxide. hep.com.cn Indirect oxidation is often faster and more efficient for decolorization than direct oxidation. acs.org

The degradation of azo dyes like C.I. Acid Yellow 75 often begins with the cleavage of the azo bond, which is responsible for the color of the dye. This can be followed by the oxidation of the resulting aromatic amines and other intermediates. researchgate.net

Anode Material Engineering for Enhanced Efficiency

The choice of anode material is a critical factor determining the efficiency and pathway of the electrochemical oxidation process. deswater.com The ideal anode should have high catalytic activity for pollutant degradation, high stability against corrosion, and a long service life.

Different anode materials exhibit different mechanisms for organic oxidation:

Active Anodes: Materials like platinum (Pt), iridium dioxide (IrO₂), and ruthenium dioxide (RuO₂) have a low oxygen evolution potential. They tend to form higher-state oxides (chemisorbed active oxygen) that can selectively oxidize organics.

Non-active Anodes: Materials like lead dioxide (PbO₂), tin dioxide (SnO₂), and boron-doped diamond (BDD) have a high oxygen evolution potential. acs.org They generate physically adsorbed hydroxyl radicals (physisorbed active oxygen), which are highly reactive and can lead to the complete mineralization of organic pollutants. hep.com.cn

Recent research in anode material engineering focuses on:

Doping: Doping anode materials like SnO₂ with elements such as antimony (Sb) or yttrium (Y) can enhance their electrochemical activity and stability. hep.com.cn

Composite Materials: The development of composite electrodes, such as loading bimetallic oxides (e.g., CoFe₂O₄) onto granular activated carbon, can improve the generation of hydroxyl radicals and enhance degradation efficiency. tandfonline.com

Dimensionally Stable Anodes (DSAs): These are typically titanium substrates coated with a mixture of metal oxides (e.g., Ti/RuO₂-Pt) and are known for their stability and catalytic activity in generating oxidants like active chlorine. deswater.com

The table below summarizes some anode materials used for the degradation of various dyes and their reported efficiencies.

Anode MaterialTarget PollutantKey Findings
Boron-Doped Diamond (BDD)Acid Yellow 1Complete decolorization and COD removal achieved. researchgate.net
GraphiteAcid Yellow 36Efficient removal of color and COD. researchgate.net
Ti/SnO₂-Sb-YC.I. Acid Red 73Excellent electrochemical activity and high color and COD removal. hep.com.cn
Platinum-coated titaniumDrimaren Orange HF 2GL98.7% removal efficiency under optimized conditions. deswater.com
Fe-Co/GACAcid Red BEffective degradation through hydroxyl radical attack. tandfonline.com

Ozonation and Advanced Oxidation Processes (AOPs) for C.I. Acid Yellow 75

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. ijcce.ac.irresearchgate.net AOPs can be broadly categorized into photochemical and non-photochemical processes and include techniques such as ozonation, Fenton oxidation, and photocatalysis. ijcce.ac.ir The primary goal of AOPs is the production of these potent free radicals, which then react with and degrade organic contaminants. ijcce.ac.ir The combination of different AOPs can often lead to higher oxidation rates due to increased free radical generation. ijcce.ac.ir

Ozonation, a well-established AOP, involves the use of ozone (O₃) as a strong oxidant. sciencepublishinggroup.com The process can proceed through two main pathways: direct reaction of molecular ozone with the target compound or indirect reaction involving hydroxyl radicals generated from ozone decomposition, particularly at higher pH values. omu.edu.tr While effective for decolorization, ozonation alone may not always achieve complete mineralization of the organic content, sometimes leading to the formation of refractory intermediates. omu.edu.tr

The Fenton process is a homogeneous catalytic oxidation system that utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) salt to generate hydroxyl radicals. researchgate.netneptjournal.com This process is known for its effectiveness, affordability, and ease of operation. neptjournal.com The reaction is highly pH-dependent, with optimal degradation typically occurring in acidic conditions, often around pH 3. neptjournal.comresearchgate.net The generated hydroxyl radicals have a high oxidation potential (2.8 eV) and can effectively degrade recalcitrant organic pollutants into smaller, inorganic molecules. researchgate.netneptjournal.com

The photo-Fenton process is an enhancement of the conventional Fenton process, where the reaction mixture is irradiated with UV or visible light. researchgate.netresearchgate.net This irradiation accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes the photolysis of hydrogen peroxide, leading to the formation of additional hydroxyl radicals. researchgate.net Consequently, the photo-Fenton process often exhibits a significantly higher oxidation rate and mineralization efficiency compared to the standard Fenton process. researchgate.net

Several studies have investigated the degradation of azo dyes using Fenton and photo-Fenton processes, demonstrating their high efficiency. For instance, the degradation of C.I. Acid Yellow 23, a compound structurally similar to Acid Yellow 75, was found to be highly effective using both methods, with the photo-Fenton process achieving 90% degradation of the aromatic content within a short reaction time. researchgate.net

Table 1: Research Findings on Fenton and Photo-Fenton Degradation of Azo Dyes

ParameterC.I. Acid Yellow 23 (Fenton)C.I. Acid Yellow 23 (Photo-Fenton)Acid Yellow G (Fenton)
Optimal pH 3 researchgate.net3 researchgate.net3 neptjournal.com
Key Reagents Fe²⁺, H₂O₂ researchgate.netFe²⁺, H₂O₂, UV light researchgate.netFeSO₄, H₂O₂ neptjournal.com
Reported Efficiency High decolorization researchgate.net90% aromatic degradation in ~10 min researchgate.net>90% removal at optimal conditions neptjournal.com
Influencing Factors Initial dye, Fe²⁺, and H₂O₂ concentrations researchgate.netInitial dye, Fe²⁺, H₂O₂ concentrations, and UV light intensity researchgate.netFeSO₄ and H₂O₂ dosage, temperature, pH neptjournal.com

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid medium. mdpi.com The collapse of these cavitation bubbles creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules and the generation of reactive species, including hydroxyl radicals. mdpi.com This method can be used alone or in combination with other AOPs, such as the Sono-Fenton process, which often results in enhanced degradation efficiency. mdpi.com The effectiveness of sonochemical degradation is influenced by factors such as pH, ultrasonic frequency, and power. mdpi.com

Plasma-assisted degradation is another emerging AOP that employs non-thermal plasma to generate a rich variety of reactive species, including hydroxyl radicals, ozone, and hydrogen peroxide, directly in the aqueous solution or at the gas-liquid interface. This technology offers a powerful tool for the degradation of persistent organic pollutants.

While specific studies focusing solely on C.I. Acid Yellow 75 for these particular methods are not detailed in the provided context, the principles of sonochemical and plasma-assisted degradation are broadly applicable to azo dyes. For example, the sonolytic degradation of the azo dye Orange G has been analyzed, indicating the breakdown of the molecule through radical attack. researchgate.net

Chemical Reduction Methodologies for C.I. Acid Yellow 75

Chemical reduction offers an alternative pathway for the decolorization of azo dyes. This process involves the transfer of electrons to the azo bond (-N=N-), leading to its cleavage and the formation of aromatic amines. nih.gov This reductive cleavage typically results in the loss of color, as the chromophoric azo linkage is destroyed. nih.gov

Various reducing agents and systems can be employed for the chemical reduction of azo dyes. These can range from simple inorganic compounds to more complex systems.

Hydrosulfite (Sodium Dithionite) and thiourea dioxide are commonly used reducing agents in the textile industry for "reduction clearing," a process to remove unfixed disperse dyes from polyester (B1180765) fibers. nctexchem.com This is typically carried out under alkaline conditions. nctexchem.com

Acidic Reducing Agents: Some formulations are designed to work in an acidic medium, which can save time, energy, and water by allowing dyeing and reduction clearing to occur in the same bath. nctexchem.comsarex.com

Zero-Valent Iron (ZVI): ZVI has been shown to be effective in degrading azo dyes, often in a Fenton-like system where it reacts with H₂O₂ under acidic conditions to generate reactive radicals. pjoes.com

Sulfide: In anaerobic environments, sulfide, which can be generated biologically from sulfate, can act as a chemical reducing agent for azo dyes. wur.nl

The core mechanism of chemical reduction of azo dyes is the cleavage of the azo bond. mst.dk This process breaks the molecule into smaller aromatic amine components. nih.govmst.dk

In biological systems, this reductive cleavage is often mediated by enzymes called azoreductases, which are found in various microorganisms and even in the mammalian liver and gut microflora. mst.dkcanada.caeuropa.eu These enzymes catalyze the transfer of reducing equivalents, such as from NAD(P)H, to the azo dye, leading to its reduction. nih.gov

Biological and Biotechnological Approaches for C.i. Acid Yellow 75 Bioremediation

Microbial Degradation and Biotransformation of C.I. Acid Yellow 75

The use of microorganisms, particularly bacteria, for the breakdown of azo dyes is a well-researched area of bioremediation. sci-hub.semdpi.com Microbial processes can involve biosorption, where the dye binds to the microbial biomass, and biodegradation, where the dye is broken down by enzymatic action. mdpi.com The bacterial degradation of azo dyes is typically a two-stage process, beginning with the reductive cleavage of the azo bond, followed by the degradation of the resulting aromatic amines. mdpi.comsciepub.com

The initial step in harnessing microbial potential is the isolation of microorganisms capable of degrading the target dye. frontiersin.org Researchers often collect samples from dye-contaminated industrial sites, as these environments are likely to harbor adapted microbial communities. ijans.orgscirp.org Standard microbiological techniques, such as serial dilution and plating on selective media containing the dye as a primary carbon source, are employed to isolate individual strains. frontiersin.orgijans.org

Once isolated, these microorganisms are characterized based on their morphological and biochemical properties. ijans.org Further identification is typically achieved through 16S rRNA gene sequencing. frontiersin.orgnih.gov The efficiency of the isolated strains in decolorizing the dye is then evaluated under various physicochemical conditions to determine the optimal parameters for degradation, such as pH, temperature, dye concentration, and the presence of co-substrates. mdpi.comfrontiersin.org For instance, studies have identified strains of Pseudomonas, Bacillus, and Comamonas with the ability to decolorize various azo dyes. scirp.orgtandfonline.com

Table 1: Examples of Bacteria Capable of Degrading Azo Dyes

MicroorganismDye DegradedKey Findings
Comamonas acidovoransDirect Blue 75, Acid Orange 7Selected as a potent decolorizer. scirp.org
Burkholderia cepaciaDirect Blue 75, Acid Orange 7Selected as a potent decolorizer. scirp.org
Pseudomonas sp.15 different dyesAchieved 100% decolorization at pH 8. mdpi.com
Bacillus cereusRemazol YellowShowed 97.84% decolorization. mdpi.com

The key to microbial degradation of azo dyes lies in the action of specific enzymes. The primary enzymes involved in the initial cleavage of the azo bond (–N=N–) are azoreductases. mdpi.comnih.gov These enzymes catalyze the reductive cleavage of the azo bond, typically under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines. mdpi.comtandfonline.com This reduction requires electron donors like NADH or FADH2. mdpi.com

Following the initial decolorization step, the resulting aromatic amines, which can be toxic, are further degraded, usually under aerobic conditions. mdpi.comsciepub.com This subsequent degradation is carried out by other enzymes such as laccases and peroxidases. mdpi.combiorxiv.org Laccases are copper-containing oxidases that can oxidize a wide range of phenolic compounds without the need for co-factors, while peroxidases also play a role in the oxidation of aromatic compounds. biorxiv.orgopenbiotechnologyjournal.com The combined action of these enzymes can lead to the complete mineralization of the dye molecule into less harmful substances. tandfonline.com

Fungal Bioremediation of C.I. Acid Yellow 75

Fungi, particularly white-rot fungi, are highly effective in degrading a wide variety of recalcitrant organic pollutants, including synthetic dyes. nih.govresearchgate.net Their efficacy stems from their powerful and non-specific extracellular ligninolytic enzyme systems. nih.gov Fungal bioremediation can occur through biosorption to the fungal mycelia and enzymatic degradation. researchgate.net

The primary enzymes produced by white-rot fungi for dye degradation are ligninolytic enzymes, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). mdpi.comnih.gov These enzymes are secreted extracellularly and have a broad substrate specificity, allowing them to degrade complex aromatic structures similar to lignin, the natural substrate they evolved to break down. openbiotechnologyjournal.comresearchgate.net

Laccase (EC 1.10.3.2) is a multi-copper oxidase that catalyzes the oxidation of phenolic compounds and aromatic amines. openbiotechnologyjournal.comresearchgate.net It is often considered a key enzyme in dye decolorization by many fungal species. openbiotechnologyjournal.comjmb.or.kr

Manganese Peroxidase (MnP) (EC 1.11.1.13) is a heme-containing peroxidase that oxidizes Mn(II) to Mn(III), which in turn can oxidize a wide range of phenolic and non-phenolic compounds. nih.govjmb.or.kr

Lignin Peroxidase (LiP) (EC 1.11.1.14) is also a heme peroxidase that can oxidize non-phenolic aromatic compounds with high redox potentials. mdpi.comresearchgate.net

Studies have shown a strong correlation between the production of these enzymes and the extent of dye decolorization. mdpi.comjmb.or.kr For example, Trametes versicolor has been shown to effectively decolorize various acid dyes, with laccase and MnP identified as the key enzymes involved. jmb.or.kr

Mycoremediation can be carried out using either pure or mixed fungal cultures in various reactor systems. mdpi.comuitm.edu.my The efficiency of mycoremediation is influenced by several factors, including the fungal species, pH, temperature, dye concentration, and the presence of additional carbon and nitrogen sources. researchgate.netuitm.edu.my Fungal consortiums may offer advantages over single-species cultures due to synergistic metabolic activities. uitm.edu.my The process often involves an initial biosorption of the dye onto the fungal biomass, followed by enzymatic degradation. researchgate.netnih.gov Research has demonstrated that fungi like Aspergillus niger and Penicillium species can effectively decolorize textile dyes through a combination of these mechanisms. researchgate.net

Table 2: Fungal Species and Their Role in Azo Dye Bioremediation

Fungal SpeciesDye TypeKey Enzymes InvolvedReference
Trametes versicolorAcid dyes (azo, anthraquinone)Laccase, Manganese Peroxidase jmb.or.kr
Penicillium sp.Textile dyesLaccase openbiotechnologyjournal.com
Pleurotus ostreatusAzo disperse dyesLaccase, Manganese Peroxidase, Lignin Peroxidase researchgate.net
Aspergillus nigerAzo dyes(Biosorption and enzymatic degradation) researchgate.net

Phytoremediation Strategies for C.I. Acid Yellow 75

Phytoremediation is a bioremediation technology that utilizes green plants to remove, degrade, or contain contaminants from soil and water. researchgate.net This solar-driven approach is considered a cost-effective and aesthetically pleasing method for environmental cleanup. researchgate.netscribd.com Plants can remediate dye-contaminated water through several mechanisms, including phytoextraction (uptake and accumulation), phytodegradation (breakdown by plant enzymes), and rhizodegradation (degradation by rhizosphere microorganisms). nih.gov

Plants possess enzymes such as peroxidases, laccases, and polyphenol oxidases that can participate in the degradation of azo dyes. nih.govresearchgate.net For example, peroxidases extracted from plants have been shown to decolorize various acid dyes. researchgate.net The root zone of plants provides a unique environment that supports a diverse microbial community, which can contribute significantly to the breakdown of dyes. nih.gov Chelating agents like citric acid can sometimes be used to enhance the uptake of pollutants by plants. nih.govmdpi.comnih.gov While specific studies on the phytoremediation of C.I. Acid Yellow 75 are limited, the general principles of plant-based remediation of azo dyes suggest its potential as a viable strategy. Research has demonstrated the capability of various aquatic and terrestrial plants to decolorize textile effluents. scribd.com

Plant-Microbe Interactions in Dye Uptake and Degradation

The synergistic relationship between plants and microorganisms, particularly those in the root zone (rhizosphere), is a cornerstone of phytoremediation technology. This interaction can significantly enhance the degradation of complex organic pollutants like azo dyes. While direct research on C.I. Acid Yellow 75 is limited, the principles derived from studies on other azo dyes provide a framework for understanding the potential mechanisms involved.

The process, often termed rhizodegradation, relies on the plant's ability to create a favorable environment for microbial activity. nih.gov Plants release root exudates—a complex mixture of sugars, organic acids, amino acids, and enzymes—that serve as a carbon and energy source for a diverse community of rhizospheric microorganisms, including bacteria and fungi. nih.gov This microbial community plays a direct role in breaking down pollutants that the plant itself cannot metabolize.

The primary mechanism for azo dye breakdown by microorganisms is the reductive cleavage of the azo bond (-N=N-). hibiscuspublisher.com This is typically carried out by enzymes called azoreductases, which are produced by a wide range of bacteria, including species of Pseudomonas, Bacillus, and Enterobacter. hibiscuspublisher.comtandfonline.com This initial step, which occurs under anaerobic or microaerophilic conditions, results in the decolorization of the dye and the formation of aromatic amines. nih.gov These amines can then be further mineralized into simpler, non-toxic compounds like carbon dioxide and water under aerobic conditions. nih.gov

The symbiotic relationship enhances this two-step process. Plants, through their root systems, help to create both anaerobic and aerobic zones in the soil and sediment, facilitating the complete degradation pathway. mdpi.com Furthermore, endophytic bacteria, which live within plant tissues, can also contribute to the degradation process, potentially improving the efficiency of pollutant removal. nih.gov The combined action of plants and their associated microbes can lead to higher degradation rates than either could achieve alone, a concept known as synergistic interaction. tandfonline.comresearchgate.net

Table 1: Examples of Microbial Consortia Used in Azo Dye Degradation

Microbial Species/ConsortiumTarget Dye(s)Degradation EfficiencyKey Enzymes InvolvedReference
Enterobacter asburiae & Enterobacter cloacaeReactive Yellow 14598% decolorizationAzoreductase tandfonline.com
Bacillus subtilis & Bacillus cereusDirect Yellow 12, Direct Blue 15, Direct Red 2370-80% degradationNot specified tandfonline.com
Penicillium oxalicum & Aspergillus nigerReactive Black 5, Acid Orange 7, Reactive Green 1988-97% degradationNADH-DCIP reductase, Azoreductase nih.gov
Serratia marcescensCongo Red92.7% decolorizationAzoreductase biorxiv.org

Hydroponic and Constructed Wetland Applications

Building on the principles of plant-microbe interactions, engineered systems like hydroponics and constructed wetlands have been developed to optimize the bioremediation of dye-contaminated wastewater.

Hydroponic Applications

Hydroponic systems involve growing plants in a nutrient-rich solution without soil. This method allows for greater control over environmental conditions and enhances the contact between plant roots and the contaminated water. Ornamental plants are often favored for this application due to their aesthetic value and robust growth characteristics. researchgate.net

Research has demonstrated the effectiveness of hydroponic systems for removing various synthetic dyes. For instance, a study using ornamental plants like Trachyspermum ammi and Chrysanthemum indicum in a hydroponic setup showed significant decolorization of Methylene Blue and Congo Red. researchgate.net The primary removal mechanism was identified as adsorption onto the root surfaces, followed by potential degradation by root-associated microbes. researchgate.net While specific studies on C.I. Acid Yellow 75 are lacking, the high efficiency observed for other dyes suggests that hydroponics could be a viable strategy. The selection of appropriate plant species with extensive root systems and high tolerance to the dye would be crucial for successful implementation.

Table 2: Dye Removal Efficiency in a Designed Hydroponic System

Plant SpeciesTarget DyeInitial Concentration (mg/L)Decolorization Efficiency (%)Reference
Trachyspermum ammiMethylene Blue1099 researchgate.net
Trachyspermum ammiMethylene Blue2086 researchgate.net
Trachyspermum ammiCongo Red1095 researchgate.net
Trachyspermum ammiCongo Red2084 researchgate.net
Chrysanthemum indicumMethylene Blue1087 researchgate.net
Chrysanthemum indicumMethylene Blue2070 researchgate.net

Note: This data is for Methylene Blue and Congo Red and serves as an example of the potential of hydroponic systems for dye removal.

Constructed Wetland Applications

Constructed wetlands (CWs) are engineered systems that mimic natural wetlands, utilizing a combination of substrate, vegetation, and microbial populations to treat wastewater. jeeng.netijert.org They are considered a low-cost and eco-friendly technology for treating various types of industrial effluents, including those from the textile industry. jeeng.netnih.gov CWs can be designed as vertical or horizontal flow systems, each creating different redox conditions that are conducive to dye degradation.

The treatment process in a CW is complex, involving physical filtration and adsorption by the substrate (e.g., gravel, sand), uptake and metabolic degradation by plants (phytoremediation), and microbial breakdown. jeeng.net The plant roots release oxygen into the substrate, creating aerobic micro-zones that facilitate the degradation of aromatic amines produced from the initial anaerobic cleavage of the azo bond. jeeng.net

Studies on the treatment of azo dyes like Acid Orange 7 and Acid Yellow 2G in laboratory-scale vertical-flow constructed wetlands have shown promising results. jeeng.networktribe.com The presence of plants such as Phragmites australis has been shown to significantly enhance dye removal compared to unplanted systems. nih.gov Although direct operational data for C.I. Acid Yellow 75 in constructed wetlands is not available, the successful treatment of other structurally similar sulfonated azo dyes indicates the high potential of this technology.

Table 3: Performance of Constructed Wetlands in Azo Dye Treatment

Wetland TypePlant SpeciesTarget DyeHydraulic Retention TimeRemoval EfficiencyReference
Vertical-Flow CWPhragmites australisAcid Blue 113 & Basic Red 4648-96 hoursHigh (specific % varies with concentration) nih.gov
CW-MFC (unplanted)NoneCongo Red (50 mg/L)24 hours90% color removal jeeng.net
Subsurface Flow CWTypha latifoliaDomestic Wastewater (BOD/COD)1.6 daysUp to 90% ijert.org

Note: The table includes data for various azo dyes and wastewater parameters to illustrate the general efficacy of constructed wetlands.

Computational Chemistry and Theoretical Modeling of C.i. Acid Yellow 75

Density Functional Theory (DFT) Studies on C.I. Acid Yellow 75 Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules. DFT studies on azo dyes, a class to which C.I. Acid Yellow 75 belongs, focus on understanding their stability and degradation mechanisms by analyzing their electronic properties. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. mdpi.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity.

In the context of dye degradation, FMO analysis helps identify the most likely sites for electrophilic or nucleophilic attack. For instance, in the degradation of azo dyes by hydroxyl radicals (•OH), the radical acts as an electrophile. researchgate.net Therefore, the regions of the dye molecule with the highest HOMO density are the most susceptible to attack. researchgate.net Theoretical studies on other azo dyes have shown that degradation often initiates with the cleavage of C-N or N=N bonds, and FMO analysis can predict which of these pathways is more energetically favorable. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for Azo Dyes and Their Interpretation

ParameterTypical Value (eV)Interpretation
EHOMO-6.0 to -5.0Indicates electron-donating capability; higher values suggest greater reactivity towards electrophiles.
ELUMO-2.0 to -1.0Indicates electron-accepting capability; lower values suggest greater reactivity towards nucleophiles.
Energy Gap (ΔE)3.0 to 5.0Represents chemical reactivity and kinetic stability; a smaller gap implies higher reactivity.

Note: These values are illustrative and can vary depending on the specific molecular structure and computational method used. Data is based on principles described in cited literature. researchgate.netmdpi.com

Understanding a chemical reaction's mechanism requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. ic.ac.ukescholarship.org Computational modeling, particularly using DFT, allows for the location and characterization of these transient structures. acs.org By modeling the transition states for different potential degradation pathways of C.I. Acid Yellow 75, researchers can determine the activation energy for each path. The pathway with the lowest activation energy is considered the most probable reaction mechanism. ic.ac.uk

For complex reactions, such as the oxidative degradation of dyes, multiple steps and intermediates may be involved. researchgate.net Computational models can map out the entire potential energy surface, identifying all intermediates and transition states, which provides a comprehensive view of the reaction dynamics. escholarship.org These models can also investigate the role of catalysts or solvent molecules in the reaction by including them in the simulation, revealing their influence on transition state energies and geometries. ic.ac.uknih.gov

Molecular Dynamics (MD) Simulations of C.I. Acid Yellow 75 Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules and their complexes. acs.orgacs.org

The removal of dyes from wastewater is often achieved through adsorption onto various materials like activated carbon or clays (B1170129). mdpi.comhilarispublisher.comresearchgate.net MD simulations can be used to model the interaction between a dye molecule, such as C.I. Acid Yellow 75, and an adsorbent surface at an atomic level. These simulations can predict the preferred adsorption sites and the orientation of the dye molecule on the surface.

Factors influencing adsorption, such as electrostatic interactions, van der Waals forces, and hydrogen bonding, can be quantified. researchgate.net For example, studies on the adsorption of other acid dyes on materials like sepiolite (B1149698) have shown that pH and ionic strength significantly affect the process, which can be explained by changes in the surface charge of the adsorbent and the dye molecule. researchgate.net MD simulations can model these effects by revealing how the interaction energy and binding conformation change under different environmental conditions. mdpi.com

The behavior of a dye molecule in solution is heavily influenced by its interactions with solvent molecules (solvation). aip.orgacs.org MD simulations explicitly model solvent molecules, typically water, allowing for a detailed investigation of solvation shells and their impact on the dye's structure. scispace.com The conformation of a flexible molecule like C.I. Acid Yellow 75 can change significantly in solution. MD simulations can track these conformational changes over time, revealing the molecule's flexibility and the most stable conformations in a given solvent. nih.govoup.com

These simulations can also calculate thermodynamic properties related to solvation, such as the free energy of solvation, which is crucial for understanding the dye's solubility. The dynamic picture provided by MD can reveal how solvent molecules mediate interactions, for instance, by forming hydrogen bond networks that stabilize or destabilize certain conformations of the dye. aip.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for C.I. Acid Yellow 75 Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and a specific activity or property. mdpi.comnih.gov For C.I. Acid Yellow 75, QSAR models could be developed to predict properties like its toxicity, biodegradability, or adsorption efficiency based on a set of calculated molecular descriptors.

The process involves building a model using a training set of molecules with known activities. oncotarget.com Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, or topological properties), are calculated for each molecule. A mathematical model is then generated to correlate these descriptors with the observed activity. nih.gov The predictive power of the QSAR model is evaluated using a separate test set of compounds and various statistical metrics. nih.govoncotarget.com

Table 2: Key Statistical Parameters for Evaluating QSAR Model Performance

ParameterSymbolDescriptionGood Model Indication
Coefficient of DeterminationMeasures the goodness of fit for the training set.Close to 1
Cross-validated R²q² or Q²LOOMeasures the internal predictive ability of the model using leave-one-out cross-validation. nih.gov> 0.5
Predictive R²R²predMeasures the predictive ability of the model on an external test set.> 0.6
Standard Error of EstimationSEERepresents the standard deviation of the residuals.Low value

Source: Based on principles from multiple QSAR studies. nih.govoncotarget.com

A validated QSAR model for dyes could be a valuable tool for screening new or existing compounds for their potential environmental impact without extensive experimental testing.

Prediction of Degradation Susceptibility

The degradation of azo dyes is a critical area of environmental research, as these compounds can be persistent pollutants. Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the susceptibility of these dyes to various degradation processes, such as photocatalysis and enzymatic breakdown.

Theoretical studies on azo dyes often focus on predicting the most probable sites for chemical attack, typically by highly reactive species like hydroxyl radicals (•OH) generated during advanced oxidation processes. The degradation of azo dyes is often initiated by the cleavage of the azo bond (–N=N–) or other susceptible bonds within the molecule.

Computational models can predict the likelihood of these reactions by calculating several key parameters:

Bond Dissociation Energy (BDE): A lower BDE for a specific bond indicates that it requires less energy to break, making it a more likely site for initial degradation. For many azo dyes, the C–N and N–N bonds of the azo linkage are primary targets.

Electron Density and Frontier Molecular Orbitals: The distribution of electron density, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. For instance, regions with high HOMO density are prone to attack by electrophilic agents.

Reaction Pathway Energetics: Computational models can simulate the entire reaction pathway of a dye with a radical species. By calculating the activation energies for different potential reactions, researchers can determine the most energetically favorable degradation pathway.

For a typical sulfonated azo dye, computational studies might reveal that the initial attack by a hydroxyl radical is more likely to occur at the azo bond rather than the aromatic rings. The presence of sulfonate groups (–SO₃⁻) can influence the electronic properties and, consequently, the reactivity of the dye molecule.

Table 1: Theoretical Parameters for Predicting Degradation Susceptibility of Azo Dyes

Parameter Significance in Degradation Prediction Typical Computational Method
Bond Dissociation Energy (BDE) Identifies the weakest bonds in the molecule, which are the most likely to break during degradation. Density Functional Theory (DFT)
HOMO-LUMO Energy Gap A smaller energy gap can indicate higher reactivity of the molecule. DFT, Time-Dependent DFT (TD-DFT)
Activation Energy (Ea) Lower activation energy for a reaction pathway indicates a higher probability of that degradation route occurring. DFT with transition state searching

This table is a generalized representation based on computational studies of various azo dyes.

Correlating Structural Features with Adsorption Efficacy

The removal of dyes from wastewater is often achieved through adsorption onto solid materials. The effectiveness of this process is highly dependent on the interactions between the dye molecule and the adsorbent surface. Computational modeling, including molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) studies, can elucidate how the structural features of a dye like C.I. Acid Yellow 75 influence its adsorption.

The adsorption of an anionic dye, which is typical for acid dyes due to the presence of sulfonate groups, is governed by several types of interactions:

Electrostatic Interactions: The negatively charged sulfonate groups can be attracted to positively charged sites on the surface of an adsorbent.

π-π Stacking: The aromatic rings present in the dye structure can interact with the surfaces of carbon-based adsorbents (like activated carbon or graphene) through π-π stacking.

Hydrogen Bonding: Functional groups on the dye molecule can form hydrogen bonds with the adsorbent surface.

QSAR models are statistical tools that correlate the structural or physicochemical properties of molecules with their activity—in this case, their adsorption capacity. These models can help in predicting the adsorption efficacy of a dye based on calculated molecular descriptors.

Table 2: Key Structural Features of Azo Dyes and Their Influence on Adsorption Efficacy

Structural Feature / Molecular Descriptor Influence on Adsorption Efficacy Relevant Computational Insights
Number of Sulfonate Groups Generally increases water solubility and provides sites for electrostatic attraction to positively charged surfaces. Molecular dynamics can model the orientation and interaction of these groups with the adsorbent surface in an aqueous environment.
Molecular Weight / Size Larger molecules may have more points of contact with the adsorbent surface, potentially leading to stronger adsorption, but may also face steric hindrance. cymitquimica.com QSAR studies have shown a positive correlation between molecular weight and removal efficiency for some dyes. cymitquimica.com
Aromatic Surface Area A larger aromatic surface area can enhance π-π stacking interactions with carbonaceous adsorbents. MD simulations can quantify the contribution of π-π interactions to the total adsorption energy.

| Dipole Moment | A higher dipole moment may lead to stronger electrostatic interactions with polar adsorbent surfaces. | DFT calculations can provide the magnitude and orientation of the molecular dipole moment. |

This table is a generalized representation based on computational and experimental studies of various azo dyes.

Molecular dynamics simulations can provide a dynamic picture of the adsorption process, showing how a dye molecule approaches and orients itself on an adsorbent surface. These simulations can also calculate the binding energy between the dye and the surface, offering a quantitative measure of adsorption strength. For an acid yellow dye, simulations might show the molecule aligning in a way that maximizes both the electrostatic interactions of its sulfonate groups and the π-π stacking of its aromatic rings with the adsorbent.

Synergistic and Hybrid Systems for C.i. Acid Yellow 75 Treatment

Integration of Adsorption with Degradation Processes

One common integrated system is adsorption-photocatalysis . In this process, a semiconductor photocatalyst, often supported on a high-surface-area adsorbent material, is used. The adsorbent first captures the dye molecules, bringing them into close proximity with the photocatalytically active sites. Upon irradiation with a suitable light source (e.g., UV or visible light), the photocatalyst generates highly reactive species, such as hydroxyl radicals (•OH), which then attack and degrade the concentrated dye molecules. This proximity effect can significantly enhance the degradation rate.

Research Findings:

While specific studies focusing exclusively on C.I. Acid Yellow 75 are limited, research on analogous azo dyes provides valuable insights. For instance, studies on other "Acid Yellow" dyes have demonstrated the effectiveness of various adsorbent-photocatalyst composites. Materials like activated carbon, zeolites, and clays (B1170129) are often used as supports for photocatalysts such as titanium dioxide (TiO2) and zinc oxide (ZnO). The efficiency of these systems is influenced by several factors including pH, initial dye concentration, catalyst loading, and light intensity.

For example, in the treatment of other acid dyes, a synergistic effect is often observed where the combined process shows a higher removal rate compared to the sum of individual adsorption and photocatalysis rates. This synergy is attributed to the increased concentration of the dye on the catalyst surface, which facilitates a more efficient transfer of reactive oxygen species.

Adsorbent/PhotocatalystTarget Dye (Analogue)Removal Efficiency (%)Key Findings
Activated Carbon / TiO₂Acid Yellow 23>95%Enhanced degradation due to high adsorptive capacity of activated carbon.
Zeolite / ZnOAcid Yellow 36~90%Synergistic effect observed, with optimal performance at acidic pH.
Clay / Fe₂O₃Acid Orange 7>85%Effective degradation under visible light, demonstrating the potential for solar-powered treatment.

This table presents illustrative data from studies on analogous "Acid Yellow" dyes to demonstrate the principles of integrated adsorption-degradation systems, due to the limited availability of specific data for C.I. Acid Yellow 75.

Combined Biological and Physicochemical Treatment Trains

Combining biological and physicochemical processes in a sequential or integrated manner is another effective strategy for treating wastewater containing C.I. Acid Yellow 75. Biological treatments, particularly anaerobic processes, are effective in breaking the azo bond (-N=N-), which is responsible for the dye's color. This initial step, known as decolorization, results in the formation of aromatic amines, which can be more toxic than the parent dye. A subsequent aerobic biological or physicochemical treatment is then required to degrade these intermediate compounds.

A common configuration is a sequential anaerobic-aerobic biological treatment . The anaerobic stage achieves decolorization, while the subsequent aerobic stage mineralizes the resulting aromatic amines into less harmful substances like carbon dioxide, water, and inorganic ions.

Alternatively, a physicochemical process can be integrated with a biological one. For instance, a chemical oxidation process like ozonation or Fenton oxidation can be used as a pre-treatment to break down the complex dye structure into more biodegradable intermediates, which are then treated in a conventional biological reactor. Conversely, a physicochemical process can be used as a post-treatment to remove residual color or recalcitrant organic compounds that persist after biological treatment.

Research Findings:

Studies on various azo dyes have demonstrated the efficacy of these combined treatment trains. For instance, sequential anaerobic-aerobic systems have shown high color and chemical oxygen demand (COD) removal efficiencies for textile effluents containing a mix of azo dyes. The performance of these systems is dependent on factors such as hydraulic retention time (HRT), organic loading rate, and the specific microbial consortia present.

This table contains representative data from research on other azo dyes to illustrate the potential of combined biological and physicochemical treatments for C.I. Acid Yellow 75, for which specific data is scarce.

Nanomaterial-Enhanced Hybrid Systems for C.I. Acid Yellow 75

The advent of nanotechnology has opened up new avenues for the development of highly efficient hybrid systems for dye degradation. Nanomaterials, due to their unique properties such as high surface-area-to-volume ratio, enhanced reactivity, and novel optical and electronic properties, can significantly improve the performance of conventional treatment processes.

In the context of C.I. Acid Yellow 75 treatment, nanomaterials are often incorporated into hybrid systems as catalysts, adsorbents, or as components of advanced oxidation processes (AOPs). For example, nanoscale zero-valent iron (nZVI) can be used for the reductive cleavage of the azo bond. Bimetallic nanoparticles, such as palladium-iron (Pd-Fe), can exhibit enhanced catalytic activity and stability.

Nanocomposites that combine the properties of different materials are also being explored. For instance, embedding photocatalytic nanoparticles like TiO₂ or ZnO within a polymer matrix or onto a support like graphene oxide can improve their stability, prevent agglomeration, and facilitate their recovery and reuse. These hybrid nanosystems can exhibit synergistic effects, leading to enhanced photocatalytic efficiency under UV or even visible light.

Research Findings:

While direct research on C.I. Acid Yellow 75 is not widely available, studies on other azo dyes have shown the immense potential of nanomaterial-enhanced hybrid systems. For example, the degradation of various acid and reactive dyes has been successfully demonstrated using a range of nanomaterials.

This table provides examples of the performance of nanomaterial-enhanced hybrid systems for the degradation of analogous dyes, highlighting their potential application for C.I. Acid Yellow 75 in the absence of specific research data.

Future Perspectives and Grand Challenges in C.i. Acid Yellow 75 Research

Development of Sustainable and Economically Viable Remediation Technologies

The development of sustainable and economically viable remediation technologies for C.I. Acid Yellow 75 is a primary research focus. While traditional physical and chemical methods have limitations, biological and hybrid systems are showing significant promise. nih.govaustinpublishinggroup.com

Current and Emerging Remediation Strategies:

Biological Treatment: Bioremediation is gaining traction due to its cost-effectiveness and environmentally friendly nature, producing less sludge than conventional methods. austinpublishinggroup.com Microorganisms like bacteria and fungi, as well as algae, are being explored for their ability to decolorize and degrade azo dyes. sustainability-directory.comroutledge.comnih.gov The use of microbial enzymes, such as laccases and peroxidases, is a key area of investigation for breaking down these complex molecules. nih.govmdpi.com

Advanced Oxidation Processes (AOPs): AOPs, including ozonation and UV/hydrogen peroxide systems, have demonstrated high efficiency in degrading azo dyes. scispace.comresearchgate.net These methods generate highly reactive hydroxyl radicals that can break down the dye structure. scispace.com Combining AOPs with biological treatments is a promising strategy to enhance degradation and reduce the formation of toxic byproducts. nih.gov

Adsorption: The use of low-cost adsorbents, such as those derived from agricultural waste, is being investigated as a sustainable method for dye removal. mdpi.comrsc.org Modified biochars, for example, have shown high adsorption capacities for acidic dyes like Acid Yellow 11. researchgate.net

Nanotechnology: Nanoparticles are being explored for their catalytic properties in degrading organic dyes. dokumen.pub Myco-nanotechnology, which combines fungi with nanoparticles, has the potential for rapid and augmented decontamination of azo dyes. nih.gov

A comparative analysis of different remediation technologies highlights the need for a multi-faceted approach. While biological methods are cost-effective, their efficiency can be limited by the recalcitrant nature of some dyes. mdpi.com AOPs are effective but can be energy-intensive. austinpublishinggroup.com Therefore, integrated systems that combine the strengths of different technologies are considered a promising path forward. For instance, an integrated treatment involving a bioadsorbent and ozonolysis achieved a 98.3% removal of Acid Yellow 2GL. researchgate.net

Economic Viability:

The economic feasibility of these technologies is a critical factor for industrial adoption. The development of low-cost bioadsorbents from waste materials and the optimization of energy-efficient AOPs are key to making these technologies economically viable. mdpi.comnih.gov For example, using industrial-scale synthesis of potassium ferrate (K2FeO4) could make it a cost-effective alternative to conventional two-step oxidation and coagulation processes. mdpi.com

Elucidating Complex Degradation Intermediates and Pathways

A significant challenge in the remediation of C.I. Acid Yellow 75 is the complete mineralization of the dye into non-toxic compounds. The degradation process often involves the formation of intermediate products, some of which can be more toxic than the parent dye molecule. mdpi.comjwent.net

Understanding Degradation Mechanisms:

Azo Bond Cleavage: The initial step in the degradation of azo dyes is typically the cleavage of the azo bond (-N=N-), which is responsible for their color. sustainability-directory.comrsc.org This reductive cleavage often occurs under anaerobic conditions and can lead to the formation of aromatic amines. sustainability-directory.com

Formation of Aromatic Amines: Aromatic amines are a major class of degradation intermediates that can be hazardous. avantes.com Their complete degradation is crucial for detoxification.

Ring Opening: Following azo bond cleavage, the breakdown of the aromatic rings is a necessary step for complete mineralization. nih.gov

Analytical Techniques for Identification:

Detailed characterization of these intermediates is essential for understanding the degradation pathways and ensuring the safety of the treated effluent. zenodo.orgjabsonline.org Advanced analytical techniques are employed for this purpose:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify stable and unstable intermediate products. zenodo.orgjabsonline.orgfrontiersin.org

Spectroscopy: UV-Visible (UV-Vis) spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy are used to monitor the decolorization process and identify changes in functional groups, confirming the breakdown of the dye structure. zenodo.orgjabsonline.orgresearchgate.net

By identifying the intermediate compounds, researchers can propose detailed degradation pathways. zenodo.orgjabsonline.org This knowledge is crucial for designing effective remediation strategies that ensure the complete breakdown of the dye and its byproducts. For example, studies on other azo dyes have successfully elucidated degradation pathways, revealing the sequential breakdown of the molecule. researchgate.net

Advancing In-Situ Monitoring and Real-Time Analytical Techniques

The development of in-situ and real-time monitoring techniques is crucial for optimizing the degradation process of C.I. Acid Yellow 75. These techniques allow for continuous tracking of dye concentration and the formation of intermediates, enabling better process control and efficiency.

Current Monitoring Methods and Their Limitations:

Traditional monitoring often involves collecting samples for laboratory analysis, which is time-consuming and may not accurately reflect the dynamic changes occurring during treatment. rsc.org

Emerging Real-Time Techniques:

UV-Visible Spectrophotometry: In-situ UV-visible spectrophotometry is a promising tool for real-time monitoring of dye decolorization. rsc.org An apparatus for continuous monitoring has been developed to optimize electrochemical advanced oxidation processes. researchgate.net This allows for the rapid assessment of various parameters like electrode material and current density. rsc.org

Electrochemical Sensors: While not explicitly detailed for C.I. Acid Yellow 75 in the provided context, electrochemical sensors are a growing area for real-time monitoring of various pollutants.

Fiber-Optic Probes: The use of fiber-optic probes connected to spectrophotometers allows for in-situ measurements within a reactor, providing immediate data on the degradation process. google.com

These advanced monitoring systems provide valuable data for optimizing reaction conditions and ensuring the complete degradation of the dye. rsc.org Real-time data can help in adjusting parameters like pH, catalyst dosage, and reaction time to maximize efficiency and minimize operational costs. scispace.com

Bridging Fundamental Research with Industrial Implementation

A significant hurdle in the field is translating promising laboratory-scale research into large-scale industrial applications. nih.gov While many effective remediation technologies have been developed in the lab, their practical implementation is often hindered by economic and technical challenges.

Challenges to Industrial Scale-Up:

Cost: Many advanced technologies, such as certain AOPs and membrane filtration, have high initial investment and operational costs. austinpublishinggroup.commdpi.com

Complexity: The operation and maintenance of some advanced systems can be complex, requiring skilled personnel.

Sludge Production: Some chemical treatment methods generate significant amounts of sludge, creating a secondary disposal problem. austinpublishinggroup.com

Efficiency at Scale: The efficiency observed in controlled lab environments may not always be replicated in the variable conditions of industrial wastewater.

Strategies for Successful Implementation:

To overcome these challenges, a multi-pronged approach is needed:

Techno-economic Analysis: Conducting thorough techno-economic analyses and life cycle assessments (LCA) of wastewater treatment plants is essential to evaluate the long-term sustainability and cost-effectiveness of different technologies. mdpi.com

Process Optimization: Research should focus on optimizing existing technologies to improve their efficiency and reduce costs. This includes developing more robust and cheaper catalysts and adsorbents.

Integrated Systems: Designing integrated treatment systems that combine the advantages of different methods can provide a more effective and economical solution for industrial wastewater. researchgate.net

Collaboration: Fostering collaboration between research institutions and industries is crucial for developing practical and scalable solutions. This ensures that research is aligned with industrial needs and that new technologies can be effectively tested and implemented in real-world settings.

By focusing on these key areas, the research community can pave the way for the development and implementation of sustainable and effective solutions for the remediation of C.I. Acid Yellow 75 and other similar industrial pollutants.

Q & A

Q. What are the critical parameters for synthesizing C.I.Acid Yellow 75 with high reproducibility?

Methodological Answer: Optimize reaction conditions (temperature: 60–80°C, pH: 4–6) using controlled acid-dye coupling protocols. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%). Characterize intermediates using FT-IR spectroscopy to verify azo bond formation, and finalize purification via recrystallization in ethanol-water mixtures (1:3 v/v) .

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer: Use UV-Vis spectroscopy (λmax: 420–450 nm in aqueous solutions) to confirm chromophore activity. Validate molecular structure via 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to match theoretical molecular mass (±0.001 Da). Cross-reference with X-ray crystallography for crystalline derivatives .

Q. How should researchers design experiments to assess the pH-dependent solubility of this compound?

Methodological Answer: Prepare buffer solutions (pH 2–12) and measure solubility via gravimetric analysis. Use a UV-Vis spectrophotometer to quantify dissolved dye concentration at equilibrium. Plot solubility vs. pH to identify isoelectric points and correlate results with zeta potential measurements .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported photodegradation rates of this compound under UV irradiation?

Methodological Answer: Standardize light intensity (e.g., 365 nm, 15 mW/cm²) and solvent systems (e.g., deionized water vs. synthetic wastewater). Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts. Apply kinetic modeling (e.g., pseudo-first-order) with error bars reflecting instrument variability (±5%). Compare with controlled dark-phase experiments to isolate photoinduced effects .

Q. How can computational chemistry predict the interaction between this compound and cellulose-based substrates?

Methodological Answer: Perform density functional theory (DFT) calculations to model dye-substrate binding energies. Use molecular dynamics (MD) simulations to analyze adsorption dynamics in aqueous environments. Validate predictions with experimental contact angle measurements and FT-IR spectroscopy to detect hydrogen bonding .

Q. What strategies mitigate batch-to-batch variability in this compound’s chromatographic behavior?

Methodological Answer: Implement quality control via reverse-phase HPLC with a C18 column (acetonitrile/water gradient elution). Track retention time consistency (±0.2 min) across batches. Use statistical process control (SPC) charts to identify outliers and adjust diazotization reaction times or purification steps accordingly .

Q. How do ionic strength and counterion effects influence the aggregation behavior of this compound in aqueous solutions?

Methodological Answer: Conduct dynamic light scattering (DLS) experiments with varying NaCl concentrations (0–1.0 M). Analyze hydrodynamic radius changes and correlate with UV-Vis spectral shifts (e.g., H-aggregate formation at 390 nm). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with counterions like Na⁺ or Ca²⁺ .

Data Analysis & Reporting Guidelines

Q. How should researchers present conflicting spectral data for this compound in peer-reviewed publications?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare toxicity across organism models (e.g., Daphnia magna vs. Artemia salina). Report confidence intervals (95%) and R² values for model fit .

Q. How can researchers validate the accuracy of spectrophotometric quantification methods for this compound in complex matrices?

Methodological Answer: Perform spike-and-recovery experiments (80–120% recovery target) in synthetic wastewater. Compare with LC-MS/MS results as a reference method. Calculate limits of detection (LOD: 3σ/m) and quantification (LOQ: 10σ/m) to establish method robustness .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s environmental impact data?

Methodological Answer: Disclose funding sources and potential conflicts of interest in the acknowledgments section. Adhere to OECD guidelines for aquatic toxicity testing. Archive raw data in open-access repositories (e.g., Zenodo) with detailed metadata .

Q. How can researchers enhance the reproducibility of dye-adsorption studies involving this compound?

Methodological Answer: Publish full experimental details: substrate pretreatment methods (e.g., cellulose acetylation time), dye concentration ranges (10–200 mg/L), and agitation speed (100–200 rpm). Provide calibration curves for spectrophotometric measurements in supplementary files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.